molecular formula C9H16O2 B6146436 1-ethoxycyclohexane-1-carbaldehyde CAS No. 1780232-67-8

1-ethoxycyclohexane-1-carbaldehyde

Cat. No.: B6146436
CAS No.: 1780232-67-8
M. Wt: 156.22 g/mol
InChI Key: OUFUHPUTXKSMQM-UHFFFAOYSA-N
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Description

1-Ethoxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring an ethoxy group and an aldehyde functional group attached to the cyclohexane ring

Preparation Methods

1-Ethoxycyclohexane-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclohexanol. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound .

Industrial production methods may involve similar steps but are typically optimized for large-scale synthesis. These methods often use continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-Ethoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide (HBr) can replace the ethoxy group with a bromine atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 would yield 1-ethoxycyclohexane-1-carboxylic acid, while reduction with NaBH4 would produce 1-ethoxycyclohexanol.

Scientific Research Applications

1-Ethoxycyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: Although not widely used in medicine, its derivatives may have potential therapeutic applications. Studies focus on modifying its structure to enhance its pharmacological properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its aldehyde group makes it a useful precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-ethoxycyclohexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The ethoxy group can also participate in substitution reactions, influencing the overall reactivity of the compound.

In biological systems, the compound may interact with enzymes and other proteins, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Ethoxycyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclohexanecarboxaldehyde: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    1-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.

    Cyclohexanol: Lacks the aldehyde group, limiting its use in oxidation-reduction reactions.

The presence of both the ethoxy and aldehyde groups in this compound makes it unique and valuable for specific synthetic and research applications.

Properties

CAS No.

1780232-67-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-ethoxycyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-11-9(8-10)6-4-3-5-7-9/h8H,2-7H2,1H3

InChI Key

OUFUHPUTXKSMQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCC1)C=O

Purity

95

Origin of Product

United States

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